molecular formula C12H15ClN2O B13885351 5-amino-2-butyl-7-chloro-3H-isoindol-1-one CAS No. 1356066-66-4

5-amino-2-butyl-7-chloro-3H-isoindol-1-one

Cat. No.: B13885351
CAS No.: 1356066-66-4
M. Wt: 238.71 g/mol
InChI Key: YLWCTLBWTOUFFM-UHFFFAOYSA-N
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Description

5-amino-2-butyl-7-chloro-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-butyl-7-chloro-3H-isoindol-1-one typically involves the reaction of a substituted aniline with a suitable chloro-substituted phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoindolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-butyl-7-chloro-3H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-2-butyl-7-chloro-3H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-butyl-7-chloro-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-butyl-7-chloroisoindolin-1-one
  • 5-amino-2-butyl-7-chloro-1H-isoindole

Uniqueness

5-amino-2-butyl-7-chloro-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds .

Properties

CAS No.

1356066-66-4

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

5-amino-2-butyl-7-chloro-3H-isoindol-1-one

InChI

InChI=1S/C12H15ClN2O/c1-2-3-4-15-7-8-5-9(14)6-10(13)11(8)12(15)16/h5-6H,2-4,7,14H2,1H3

InChI Key

YLWCTLBWTOUFFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)C(=CC(=C2)N)Cl

Origin of Product

United States

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